N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
1. Thermolysis and Chemical Properties
- Thermolysis of N-arylnicotinamide oximes, which are structurally related to N-(2-phenoxyethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, has been studied. These oximes yield various compounds like benzimidazoles, nicotinonitriles, and phenols. This process involves a free radical mechanism, which suggests potential applications in synthesizing complex organic compounds (Gaber, Muathen, & Taib, 2012).
2. Allosteric Modulation of Hemoglobin
- Research into allosteric modifiers of hemoglobin has found compounds structurally related to this compound to be effective in decreasing hemoglobin's oxygen affinity. This suggests its potential use in clinical or biological areas requiring reversal of oxygen depletion, such as in ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
properties
IUPAC Name |
N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(20-9-10-22-15-4-2-1-3-5-15)14-6-8-19-17(12-14)23-16-7-11-24-13-16/h1-6,8,12,16H,7,9-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYSKMABYCEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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